Cas no 1361914-87-5 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate)

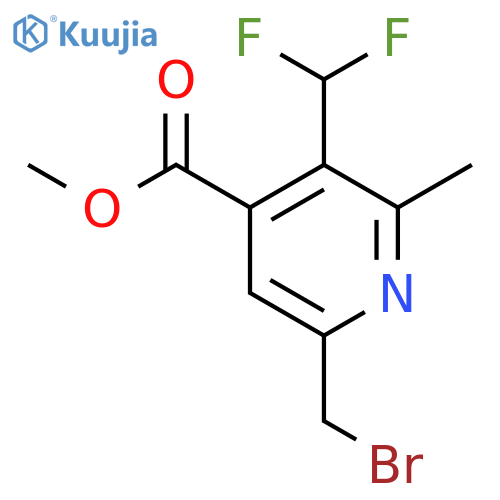

1361914-87-5 structure

商品名:Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate

CAS番号:1361914-87-5

MF:C10H10BrF2NO2

メガワット:294.092709064484

CID:4933703

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 化学的及び物理的性質

名前と識別子

-

- methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate

- Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate

-

- インチ: 1S/C10H10BrF2NO2/c1-5-8(9(12)13)7(10(15)16-2)3-6(4-11)14-5/h3,9H,4H2,1-2H3

- InChIKey: YNPGHVQFWIDGHC-UHFFFAOYSA-N

- ほほえんだ: BrCC1=CC(C(=O)OC)=C(C(F)F)C(C)=N1

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 4

- 複雑さ: 253

- 疎水性パラメータ計算基準値(XlogP): 2.3

- トポロジー分子極性表面積: 39.2

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A020005086-500mg |

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate |

1361914-87-5 | 97% | 500mg |

$1,068.20 | 2022-04-02 | |

| Alichem | A020005086-1g |

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate |

1361914-87-5 | 97% | 1g |

$1,848.00 | 2022-04-02 |

Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate 関連文献

-

Fred van Rantwijk,Francesco Secundo,Roger A. Sheldon Green Chem., 2006,8, 282-286

-

Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540

-

Marcin Kwit,Beata Zabicka,Jacek Gawronski Dalton Trans., 2009, 6783-6789

-

P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874

-

Siyu Ruan,Lin Wang,Yunliang Li,Peiyu Li,Yuhan Ren,Ruichang Gao,Haile Ma Food Funct., 2021,12, 1232-1240

1361914-87-5 (Methyl 6-(bromomethyl)-3-(difluoromethyl)-2-methylpyridine-4-carboxylate) 関連製品

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1100350-49-9({4-(Methoxy-methyl-amino)-methyl-thiazol-2-yl}-carbamic Acid tert-Butyl Ester)

- 1518744-59-6(3-(3-chloro-5-fluorophenyl)-2-methylpropanoic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 68551-17-7(Isoalkanes, C10-13)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)

- 912901-94-1(2-Amino-3-(3-bromobenzoyl)indolizine-1-carbonitrile)

推奨される供給者

Nanjing Jubai Biopharm

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量